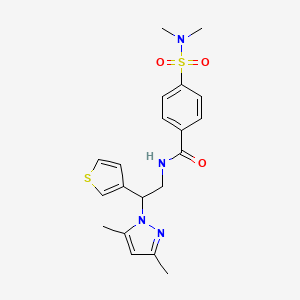![molecular formula C17H19N5O3 B2731063 (2-methoxypyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034370-63-1](/img/structure/B2731063.png)
(2-methoxypyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methoxypyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis for PET Imaging : This compound has been utilized in the synthesis of PET (Positron Emission Tomography) imaging agents for Parkinson's disease research. Specifically, derivatives such as HG-10-102-01 have been developed for imaging LRRK2 enzyme activity, a target for understanding the pathophysiology of Parkinson's (Min Wang et al., 2017).
Fluorophore Development : Research has explored the synthesis of 2-methoxy- and 2-morpholino pyridine compounds as fluorophores with high emission intensity in both solution and solid state, highlighting the potential of these compounds in materials science and sensor technology (Masayori Hagimori et al., 2019).
Chemical Synthesis and Analysis : Studies have been conducted on the synthesis of related morpholino compounds, exploring their chemical properties and potential applications in various fields, including organic synthesis and the development of new materials (O. Bakare et al., 2005).
Applications in Drug Discovery and Development
Kinase Inhibition : Derivatives have been synthesized for the inhibition of EGFR tyrosine kinase, an important target in cancer research. This highlights the role of such compounds in the development of new therapeutic agents (E. Boros et al., 2004).
Cannabinoid Receptor Agonists : Research has been conducted on compounds related to this structure for their role as cannabinoid receptor agonists, indicating potential applications in neurology and pharmacology (R. Landsman et al., 1997).
Propiedades
IUPAC Name |
(2-methoxypyridin-3-yl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-24-15-13(3-2-4-18-15)16(23)22-10-12-9-19-17(20-14(12)11-22)21-5-7-25-8-6-21/h2-4,9H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHUVSIWSDPDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(benzo[d][1,3]dioxol-5-yl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine](/img/structure/B2730980.png)
![7-chloro-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2730981.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,6-difluorophenyl)methanone](/img/structure/B2730984.png)
![4,4-Dimethyl-3-[(4-nitrophenyl)sulfonyl]-1,3-oxazolane](/img/structure/B2730986.png)
![N-([2,2'-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2730987.png)
![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide](/img/structure/B2730992.png)
![8-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]sulfonylquinoline](/img/structure/B2730994.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2730995.png)





